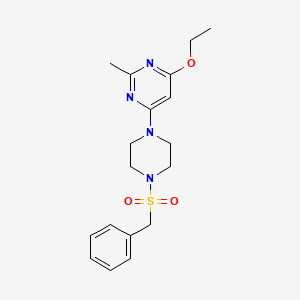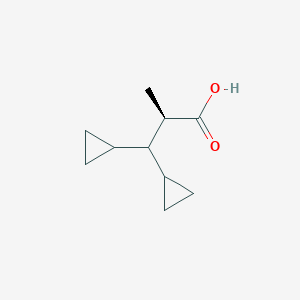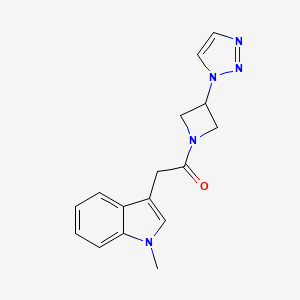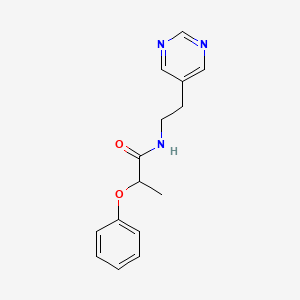
3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-N-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide” is a complex organic compound. It contains a butanamide group, which is a carboxamide derived from butanoic acid . The compound also includes a 2-oxo-1,2,3,4-tetrahydroquinoline moiety .
Synthesis Analysis
The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The reaction conditions are environmentally benign, and the process tolerates distinct functional groups .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It includes a butanamide group, a methyl group, and a 2-oxo-1,2,3,4-tetrahydroquinoline moiety . The 3D structure of similar compounds can be viewed using specific software .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the Biginelli reaction, which is a multicomponent reaction introduced for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .科学的研究の応用
Metal-Free Alkoxycarbonylation
Quinoxaline-3-carboxylates and related structures, prevalent in bioactive natural products and synthetic drugs, can be efficiently synthesized via metal- and base-free conditions. This process involves the oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates, presenting a practical protocol for preparing these motifs under mild conditions (Xie et al., 2019).
Side-Chain Substitution Techniques
Lithiation and subsequent reaction with various electrophiles provide a method for modifying 3-substituted 1H-quinoxalin-2-ones, yielding good yields of modified derivatives. This method demonstrates the versatility in functionalizing quinoxaline derivatives for further applications (Smith et al., 2003).
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones
This synthetic approach to 4-hydroxy-3-(3'-methyl1'-oxo-2'-butenyl)quinolin-2-ones and related compounds illustrates the broad synthetic utility of quinoxaline derivatives in accessing complex quinoline-based structures, relevant to natural product synthesis and drug discovery (Sekar & Prasad, 1999).
Catalytic Applications
Quinoxaline derivatives have been applied in catalysis, such as in the electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon derived from quinoxaline compounds. This application underscores the potential of quinoxaline derivatives in sustainable chemical synthesis (Fellinger et al., 2012).
Anticancer and Antimicrobial Activities
Several quinoxaline derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential therapeutic applications of quinoxaline derivatives in treating various cancers and microbial infections (Rayes et al., 2019; Kidwai et al., 2000).
特性
IUPAC Name |
3-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)7-14(18)15-11-4-5-12-10(8-11)3-6-13(17)16-12/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKYUUTVJUZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)
![N-(2,3-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2655264.png)



![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2655269.png)
![2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655270.png)





